7-[[(2R)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
7-[[(2R)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic compound known for its significant applications in the field of antibiotics. This compound is a member of the cephalosporin class of antibiotics, which are widely used to treat a variety of bacterial infections due to their broad-spectrum activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[[(2R)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid typically begins with the precursor 7-aminocephalosporanic acid (7-ACA). The process involves several key steps:
Formation of Intermediate: 7-ACA reacts with 5-mercapto-1-methyltetrazole to form a substituted intermediate.
Condensation Reaction: This intermediate undergoes a condensation reaction with 3-chloro-4-hydroxyphenylacetyl chloride.
Final Product Formation: The resulting product is then subjected to acidification to yield the free acid form of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized for yield and purity, often involving the use of advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
7-[[(2R)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different pharmacological properties .
Scientific Research Applications
7-[[(2R)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a precursor for synthesizing other cephalosporin derivatives.
Biology: Studied for its interactions with bacterial enzymes and cell walls.
Medicine: Widely used as an antibiotic to treat infections caused by Gram-positive and Gram-negative bacteria.
Industry: Employed in the production of pharmaceutical formulations.
Mechanism of Action
The compound exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, which are essential for the cross-linking of peptidoglycan chains. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death .
Comparison with Similar Compounds
Similar Compounds
Cefoperazone: Another cephalosporin antibiotic with a similar structure and mechanism of action.
Latamoxef: A cephalosporin with a broader spectrum of activity against Gram-negative bacteria.
Uniqueness
7-[[(2R)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is unique due to its specific chemical structure, which provides it with a distinct spectrum of antibacterial activity and stability against β-lactamase enzymes .
Properties
Molecular Formula |
C16H16ClN3O5S |
---|---|
Molecular Weight |
397.8 g/mol |
IUPAC Name |
7-[[(2R)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H16ClN3O5S/c1-6-5-26-15-11(14(23)20(15)12(6)16(24)25)19-13(22)10(18)7-2-3-9(21)8(17)4-7/h2-4,10-11,15,21H,5,18H2,1H3,(H,19,22)(H,24,25)/t10-,11?,15?/m1/s1 |
InChI Key |
RULITNAIJFZYLO-RWWNRMGGSA-N |
Isomeric SMILES |
CC1=C(N2C(C(C2=O)NC(=O)[C@@H](C3=CC(=C(C=C3)O)Cl)N)SC1)C(=O)O |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC(=C(C=C3)O)Cl)N)SC1)C(=O)O |
Origin of Product |
United States |
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